{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane
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Overview
Description
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane is a complex organic compound characterized by its unique structure, which includes dodecyloxy groups, phenylethynyl groups, and a trimethylsilane group
Preparation Methods
The synthesis of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane typically involves the Sonogashira cross-coupling reaction. This method includes the coupling of dibrominated or diiodinated thiophenes with arylacetylenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, such as argon, and requires specific conditions, including the use of dry solvents and controlled temperatures.
Chemical Reactions Analysis
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets. The compound’s phenylethynyl groups can engage in π-π interactions with aromatic systems, while the dodecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .
Comparison with Similar Compounds
Similar compounds to {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane include:
{2-[2,5-bis(dodecyloxy)-4-(2-phenylethynyl)phenyl]ethynyl}trimethylsilane: This compound has a similar structure but differs in the positioning of the phenylethynyl groups.
Bisbenzothienylethenes: These compounds also contain phenylethynyl groups and are used in similar applications, such as photochromic materials and fluorescent probes.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and π-π interactions, making it versatile for various applications.
Properties
CAS No. |
645414-31-9 |
---|---|
Molecular Formula |
C43H66O2Si |
Molecular Weight |
643.1 g/mol |
IUPAC Name |
2-[2,5-didodecoxy-4-(2-phenylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C43H66O2Si/c1-6-8-10-12-14-16-18-20-22-27-34-44-42-38-41(33-36-46(3,4)5)43(37-40(42)32-31-39-29-25-24-26-30-39)45-35-28-23-21-19-17-15-13-11-9-7-2/h24-26,29-30,37-38H,6-23,27-28,34-35H2,1-5H3 |
InChI Key |
UIKJAUUCFWRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
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